molecular formula C3H3Br2N3O B1408469 (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol CAS No. 1674389-79-7

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol

Cat. No. B1408469
M. Wt: 256.88 g/mol
InChI Key: FTFMZPKQLUIZEC-UHFFFAOYSA-N
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Description

The compound “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” is a type of 1,2,4-triazole derivative. 1,2,4-triazoles are a family of compounds that have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed by these techniques .


Molecular Structure Analysis

The molecular structure of “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” can be represented by the SMILES string Brc1n[nH]c(Br)n1 . The empirical formula of this compound is C2HBr2N3 .


Chemical Reactions Analysis

1,2,4-triazole derivatives, including “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol”, are used as ligands for transition metals to create coordination complexes . They are also used in the synthesis of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” include a molecular weight of 226.86 . The compound is a solid at room temperature .

Scientific Research Applications

Triazole Derivatives in Pharmaceutical Development

Triazoles are a class of heterocyclic compounds known for their diverse biological activities, making them central to new drug development efforts. The structural versatility of triazoles allows for the design of compounds with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research highlights the ongoing development of novel triazole derivatives for therapeutic applications, reflecting the compound's relevance in drug discovery and design. The synthesis and biological evaluation of triazole derivatives continue to be a focal point for pharmaceutical research, aiming at addressing new diseases and the emergence of resistant microbial strains (Ferreira et al., 2013).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, triazole compounds, including derivatives similar to (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol, play critical roles. They serve as ligands in catalytic systems or as intermediates in the synthesis of complex molecules. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles elaborates on the methodologies employed in the synthesis of such compounds, highlighting the importance of triazoles in constructing molecules with significant biological and chemical properties (Kaushik et al., 2019).

Environmental Applications

Triazole derivatives are explored for environmental applications, particularly in the capture and conversion of carbon dioxide. The design of nitrogen-doped porous polymers incorporating triazole functionalities demonstrates the potential of these compounds in CO2 sequestration and conversion processes. This research direction underscores the adaptability of triazole derivatives in addressing environmental challenges, through the development of materials capable of mitigating greenhouse gas emissions and contributing to cleaner production technologies (Mukhtar et al., 2020).

Future Directions

The future directions for research on “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” and other 1,2,4-triazole derivatives could include further exploration of their potential anticancer properties . Additionally, more research is needed to fully understand their mechanism of action .

properties

IUPAC Name

(3,5-dibromo-1,2,4-triazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3O/c4-2-6-3(5)8(1-9)7-2/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFMZPKQLUIZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=NC(=N1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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